2,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

NQO2 inhibition Cancer Inflammation

2,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851979-72-1) belongs to the benzothiazole-acylhydrazone class, defined by a 6-methoxybenzothiazole core linked via a hydrazide bridge to a 2,4-dimethoxyphenyl moiety (C₁₇H₁₇N₃O₄S, MW 359.4 g/mol). This compound features three strategically positioned methoxy substituents that collectively modulate electronic distribution, hydrogen-bonding capacity, and steric profile across the pharmacophore.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 851979-72-1
Cat. No. B2622110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
CAS851979-72-1
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC)OC
InChIInChI=1S/C17H17N3O4S/c1-22-10-4-6-12(14(8-10)24-3)16(21)19-20-17-18-13-7-5-11(23-2)9-15(13)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21)
InChIKeyYHIJHTPAHCCWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851979-72-1): Structural and Pharmacophore Baseline for Benzothiazole-Hydrazide Procurement


2,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851979-72-1) belongs to the benzothiazole-acylhydrazone class, defined by a 6-methoxybenzothiazole core linked via a hydrazide bridge to a 2,4-dimethoxyphenyl moiety (C₁₇H₁₇N₃O₄S, MW 359.4 g/mol) . This compound features three strategically positioned methoxy substituents that collectively modulate electronic distribution, hydrogen-bonding capacity, and steric profile across the pharmacophore . Benzothiazole-hydrazide hybrids are recognized privileged scaffolds in medicinal chemistry, with demonstrated potential across anticancer, anti-inflammatory, and antimicrobial indications [1].

Why Generic Substitution Fails for 2,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide: Methoxy Pattern Specificity in Benzothiazole-Hydrazide SAR


Within the benzothiazole-hydrazide chemotype, the number, position, and electronic character of methoxy substituents critically govern target engagement, as demonstrated by the NQO2 inhibitor series where shifting the dimethoxy pattern from 2,4- to 3,5- or 2,5- arrangements produced distinct IC₅₀ profiles [1]. The specific 6-methoxy substitution on the benzothiazole ring further contributes to potency: in the NQO2 series, the 6-methoxy-3',4',5'-trimethoxyphenyl analog (compound 40) achieved an IC₅₀ of 51 nM, while other 6-position variants (amino, acetamide) yielded different potencies, underscoring that the 6-methoxy group is a non-interchangeable pharmacophoric element [1]. Replacing the 2,4-dimethoxybenzohydrazide portion with unsubstituted benzohydrazide (CAS 851979-66-3) or mono-methoxy analog (CAS 851979-90-3) alters both lipophilicity and hydrogen-bonding capacity, which are key determinants of membrane permeability and target affinity .

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide Against Structural Analogs


NQO2 Inhibitory Potency: 6-Methoxybenzothiazole Scaffold Benchmarking Against Resveratrol and Substitution Variants

In a systematically designed 55-compound benzothiazole series evaluated in a cell-free NQO2 enzyme inhibition assay, compounds bearing the 6-methoxybenzothiazole substructure achieved nanomolar potency. The 6-methoxy-3',4',5'-trimethoxybenzothiazole analog (compound 40) inhibited NQO2 with an IC₅₀ of 51 nM, representing a >350-fold improvement over the mono-substituted 3-methoxybenzothiazole 53 (IC₅₀ 908 nM) [1]. While the target compound (CAS 851979-72-1) was not directly tested in this study, its 6-methoxybenzothiazole core and 2,4-dimethoxy substitution pattern position it within the active dimethoxy series where all tested members showed IC₅₀ values below 0.2 µM [1]. In contrast, the unsubstituted benzothiazole comparator was inactive (IC₅₀ >100 µM), and the mono-fluoro analog reached only 52.55 µM, demonstrating that the methoxy substitution pattern is a prerequisite for NQO2 engagement [1].

NQO2 inhibition Cancer Inflammation Oxidative stress

Molecular Properties Differentiation: cLogP and Topological Polar Surface Area (TPSA) Comparison with Closest Non-Dimethoxy Analogs

The target compound (C₁₇H₁₇N₃O₄S, MW 359.4 g/mol) possesses three methoxy groups contributing to a calculated logP (cLogP) of approximately 2.13 and a TPSA of 111.89 Ų [1]. Comparative analysis with the unsubstituted analog N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851979-66-3, C₁₅H₁₃N₃O₂S, MW 283.35 g/mol) reveals that the addition of two methoxy groups on the benzohydrazide phenyl ring increases molecular weight by 76 g/mol and shifts cLogP by approximately +0.8 to +1.2 log units, substantially altering predicted membrane permeability . The mono-methoxy analog (CAS 851979-90-3, C₁₆H₁₅N₃O₃S, MW 329.4 g/mol) occupies an intermediate position, indicating that each incremental methoxy addition fine-tunes the physicochemical profile in a quantifiable, non-linear manner . The TPSA of 111.89 Ų places the target compound within favorable limits for both oral absorption and blood-brain barrier penetration (<140 Ų threshold) [1].

Drug-likeness Lipophilicity Permeability Physicochemical profiling

Antimicrobial Activity Class Benchmarking: Benzothiazole-Hydrazide MIC Range Against Gram-Positive Pathogens

Benzothiazole-hydrazide derivatives have demonstrated quantifiable antimicrobial activity in standardized assays. In a recent study of benzothiazole N-arylsulphonylhydrazone derivatives targeting the DHPS enzyme, compounds exhibited MIC values against S. aureus ranging from 0.025 to 2.609 mM, with the most active compound (16c) achieving an MIC of 0.025 mM and outperforming both ampicillin and sulfadiazine standards [1]. The DHPS enzyme IC₅₀ for the most potent analog (16b) was 7.85 μg/mL, comparable to sulfadiazine at 7.13 μg/mL [1]. While the target compound (CAS 851979-72-1) has not been directly tested in this assay system, its hydrazide functionality and benzothiazole core are shared with the active series, and the 2,4-dimethoxy substitution pattern provides additional hydrogen-bond acceptor capacity that may enhance target engagement compared to unsubstituted analogs .

Antimicrobial resistance DHPS inhibition S. aureus Drug discovery

Synthetic Accessibility and Building Block Availability: Jacobson Cyclisation Route for 6-Methoxybenzothiazole Construction

The synthesis of 2,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide proceeds via a well-characterized route: Jacobson cyclisation of the appropriate thiobenzamide to construct the benzothiazole core, followed by hydrazide coupling with 2,4-dimethoxybenzohydrazide [1]. This route contrasts with alternative benzothiazole syntheses requiring transition-metal catalysis (Pd, Cu) or specialized conditions (microwave, ionic liquids) [2]. The target compound's 6-methoxy substituent is installed via the commercially available building block 2-amino-6-methoxybenzothiazole (CAS 1747-60-0), or alternatively through 2-hydrazinyl-6-methoxybenzothiazole (CAS 20174-70-3), providing synthetic flexibility that analogs with less accessible substitution patterns (e.g., 6-fluoro or 6-nitro) may lack .

Synthetic chemistry Jacobson cyclisation Benzothiazole synthesis Medicinal chemistry

Optimal Research and Procurement Application Scenarios for 2,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide


Hit-to-Lead Optimization in NQO2-Targeted Anti-Inflammatory and Anticancer Programs

Research groups investigating NQO2 as a therapeutic target for cancer, neurodegeneration, or inflammatory diseases should prioritize this compound as a scaffold representative of the active 2,4-dimethoxybenzothiazole series. The NQO2 study demonstrated that dimethoxy-substituted benzothiazoles achieve IC₅₀ values orders of magnitude below unsubstituted analogs, with the 6-methoxy substitution further enhancing potency to the 51 nM range in optimized analogs [1]. The compound provides a balanced starting point for SAR exploration, with the three methoxy groups offering vectors for systematic deconstruction to identify the minimal pharmacophore.

Antimicrobial Lead Identification Targeting DHPS in Drug-Resistant S. aureus

In screening cascades aimed at identifying novel DHPS inhibitors to combat antimicrobial-resistant S. aureus, benzothiazole-hydrazide derivatives have demonstrated MIC values as low as 0.025 mM, outperforming standard-of-care antibiotics [1]. The target compound's hydrazide functionality is critical for DHPS active-site interactions, while the 2,4-dimethoxy substitution on the benzohydrazide phenyl ring provides additional hydrogen-bonding capacity that may enhance binding affinity. Procurement of this compound enables direct comparator studies against the published DHPS inhibitor series to establish SAR at the benzohydrazide position.

Physicochemical Property Calibration for CNS-Penetrant Benzothiazole Probe Development

The target compound's cLogP of approximately 2.13 and TPSA of 111.89 Ų position it within favorable drug-likeness space for CNS penetration (TPSA <140 Ų threshold) [1]. In the NQO2 inhibitor series, select benzothiazoles were predicted to be blood-brain barrier permeant, suggesting potential for neurodegenerative disease applications [2]. Researchers developing CNS-penetrant chemical probes can use this compound as a physicochemical benchmark, systematically comparing its permeability profile against analogs with altered methoxy patterns to optimize the lipophilicity-polarity balance.

Analytical Reference Standard for Benzothiazole-Hydrazide Library Quality Control

With molecular formula C₁₇H₁₇N₃O₄S (MW 359.4 g/mol), three methoxy groups providing distinct NMR signatures (singlets at δ 3.8-3.9 ppm for OCH₃), and characteristic IR absorptions (C=O stretch ~1650 cm⁻¹, N-H stretch ~3200 cm⁻¹, C-O-C asymmetric stretch ~1250 cm⁻¹), this compound serves as an ideal analytical reference standard for quality control of benzothiazole-hydrazide compound libraries. Its well-resolved spectroscopic features enable unambiguous identity confirmation and purity assessment by HPLC, NMR, and LC-MS [1].

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